molecular formula C14H8ClIN2O2 B4721971 (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide

(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide

Cat. No.: B4721971
M. Wt: 398.58 g/mol
InChI Key: SCIFSYDOCSJKLU-CLFYSBASSA-N
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Description

(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, a chlorophenyl group, and an iodofuran moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFSYDOCSJKLU-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible route could start with the iodination of furan to obtain 5-iodofuran. This intermediate can then undergo a Knoevenagel condensation with (Z)-N-(2-chlorophenyl)-2-cyanoacetamide under basic conditions to form the desired product. The reaction conditions may include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The iodine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biology, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the cyano group and halogen atoms can enhance binding affinity and specificity.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects. For example, they could be explored as candidates for anti-cancer, anti-inflammatory, or antiviral drugs.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group can act as an electrophile, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-bromofuran-2-yl)prop-2-enamide
  • (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-chlorofuran-2-yl)prop-2-enamide
  • (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-fluorofuran-2-yl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide lies in the presence of the iodine atom on the furan ring, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and improve the compound’s pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide
Reactant of Route 2
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide

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